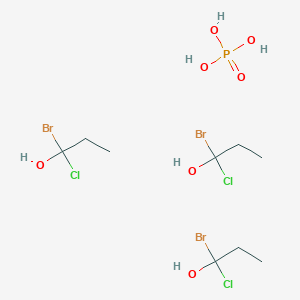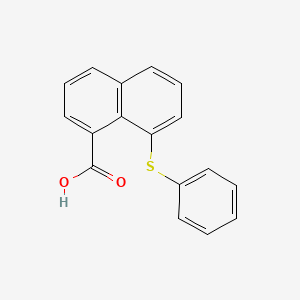![molecular formula C18H21N3O2S B14607522 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline CAS No. 60585-70-8](/img/structure/B14607522.png)
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline is an organic compound with the molecular formula C18H21N3O2S. This compound is characterized by its diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and its ethenesulfonyl group, which is a sulfonyl group attached to an ethene moiety. The compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(ethenesulfonyl)phenylamine under basic conditions to form the desired diazenyl compound.
N,N-Diethylation: The final step involves the N,N-diethylation of the diazenyl compound using diethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethenesulfonyl group can also interact with specific molecular pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline include:
4-{(E)-[4-(Phenyldiazenyl)phenyl]diazenyl}phenol: This compound has a similar diazenyl group but lacks the ethenesulfonyl group, leading to different chemical properties and applications.
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenol:
4-{(E)-[4-(Bromophenyl)diazenyl]phenol: The bromine atom in this compound introduces different electronic effects, influencing its chemical behavior and uses.
Propiedades
Número CAS |
60585-70-8 |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-[(4-ethenylsulfonylphenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)24(22,23)6-3/h6-14H,3-5H2,1-2H3 |
Clave InChI |
IBCJMKWSNISUEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


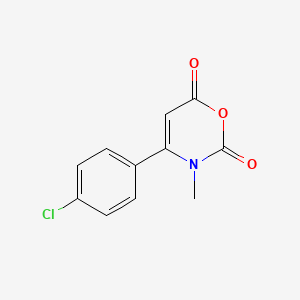
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

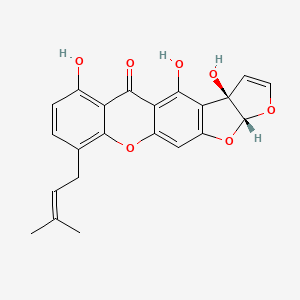
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
stannane](/img/structure/B14607483.png)
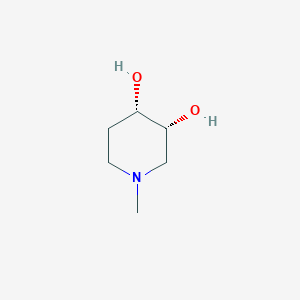
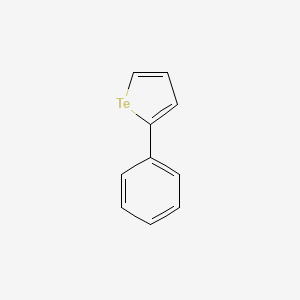

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)

